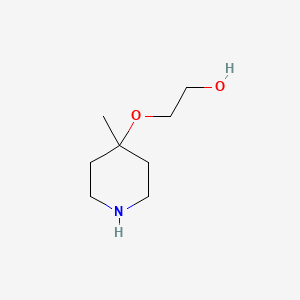

2-(4-Methyl-4-piperidyloxy)-ethanol

Beschreibung

BenchChem offers high-quality 2-(4-Methyl-4-piperidyloxy)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-4-piperidyloxy)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H17NO2 |

|---|---|

Molekulargewicht |

159.23 g/mol |

IUPAC-Name |

2-(4-methylpiperidin-4-yl)oxyethanol |

InChI |

InChI=1S/C8H17NO2/c1-8(11-7-6-10)2-4-9-5-3-8/h9-10H,2-7H2,1H3 |

InChI-Schlüssel |

NCHXSJBUGLTYER-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCNCC1)OCCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-(4-Methyl-4-piperidyloxy)-ethanol: Structural Properties & Synthetic Applications

This technical guide details the chemical structure, physiochemical properties, and synthetic pathways of 2-(4-Methyl-4-piperidyloxy)-ethanol , a specialized heterocyclic ether used as a scaffold in medicinal chemistry.

Executive Summary

2-(4-Methyl-4-piperidyloxy)-ethanol is a tertiary ether derivative of 4-methyl-4-piperidinol. Structurally, it consists of a piperidine ring substituted at the C4 position with both a methyl group and a 2-hydroxyethoxy moiety (–O–CH₂–CH₂–OH).

This compound represents a critical class of "spiro-like" tertiary ethers often employed in the development of H1-antihistamines (e.g., analogues of bepotastine or clemastine) and GPCR ligands. Its unique steric environment—created by the gem-disubstitution at the C4 position—imparts conformational rigidity that can enhance receptor selectivity compared to non-methylated analogues.

Critical Distinction: This compound is distinct from the more common isomer 2-(4-methylpiperidin-1-yl)ethanol (CAS 533-15-3), where the ethanol chain is attached to the nitrogen atom. The "piperidyloxy" nomenclature explicitly denotes an ether linkage at the carbon ring, not an amine alkylation.

Chemical Structure & Physiochemical Properties[1]

Molecular Identity

-

IUPAC Name: 2-[(4-Methylpiperidin-4-yl)oxy]ethanol

-

Common Name: 4-(2-Hydroxyethoxy)-4-methylpiperidine

-

Molecular Formula: C₈H₁₇NO₂

-

Molecular Weight: 159.23 g/mol

-

SMILES: CC1(CCNCC1)OCCO

-

Core Scaffold: Piperidine (Gem-disubstituted at C4)

Physiochemical Data Profile

The presence of both a secondary amine and a primary alcohol creates a bifunctional molecule with high polarity and water solubility.

| Property | Value (Predicted/Experimental) | Significance |

| LogP (Octanol/Water) | ~0.2 – 0.5 | Highly hydrophilic; likely requires polar organic solvents (MeOH, DCM/MeOH) for extraction. |

| pKa (Piperidine N) | 10.5 ± 0.5 | Strongly basic secondary amine; exists as a cation at physiological pH. |

| pKa (Hydroxyl) | ~16 | Typical primary alcohol acidity; non-ionizable under physiological conditions. |

| H-Bond Donors | 2 (NH, OH) | High capacity for receptor interaction. |

| H-Bond Acceptors | 3 (N, O-ether, O-alcohol) | Facilitates solvation and ligand binding. |

| Boiling Point | ~240–260°C (760 mmHg) | High due to extensive intermolecular hydrogen bonding. |

Conformational Analysis

The gem-dimethyl effect (Thorpe-Ingold effect) plays a role here, albeit with a methyl and an alkoxy group.

-

Axial vs. Equatorial: In the piperidine chair conformation, the bulkier 2-hydroxyethoxy group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller methyl group into the axial position.

-

Implication: This fixed orientation is crucial for structure-activity relationships (SAR), as it projects the terminal hydroxyl group into a specific vector for conjugation or binding.

Synthetic Methodologies

The synthesis of 2-(4-Methyl-4-piperidyloxy)-ethanol typically proceeds via the etherification of 4-methyl-4-piperidinol . Direct alkylation of the free amine is problematic due to competing N-alkylation; therefore, a protection-deprotection strategy is the industry standard.

Validated Synthetic Route

-

Protection: Protection of the secondary amine (e.g., N-Boc or N-Benzyl).

-

Etherification: Reaction with ethylene oxide (ring opening) or a halo-ethanol equivalent (Williamson ether synthesis).

-

Deprotection: Removal of the N-protecting group.

Step-by-Step Protocol

Step 1: N-Protection

-

Reagents: 4-Methyl-4-piperidinol, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.

-

Conditions: 0°C to RT, 4h.

-

Yield: >95% (N-Boc-4-methyl-4-piperidinol).

Step 2: O-Alkylation (The Critical Step)

-

Method A (Ethylene Oxide): Catalytic NaH or KH in DMF, followed by bubbling Ethylene Oxide. This method is direct but requires handling toxic gas.

-

Method B (Williamson Ether - Preferred):

-

Reagents: NaH (1.2 eq), 2-(2-Bromoethoxy)tetrahydro-2H-pyran (protected bromoethanol) or 2-Bromoethanol (requires excess base).

-

Solvent: DMF or THF (anhydrous).

-

Temp: 0°C to 60°C.

-

Mechanism: Formation of the tertiary alkoxide followed by Sₙ2 attack on the alkyl halide.

-

Step 3: Global Deprotection

-

Reagents: TFA/DCM (1:1) or HCl/Dioxane.

-

Product: 2-(4-Methyl-4-piperidyloxy)-ethanol (isolated as HCl or TFA salt).

Synthetic Logic Diagram

Figure 1: Step-wise synthetic pathway from 4-methyl-4-piperidinol to the target ether.

Reactivity & Derivatives[1][2]

Functional Group Reactivity

-

Secondary Amine (N1): Highly nucleophilic. It can be readily alkylated, acylated, or coupled with carboxylic acids to form amides. This is the primary attachment point for linking this scaffold to larger pharmacophores (e.g., benzhydryl groups in antihistamines).

-

Primary Alcohol (Terminal -OH): Available for oxidation to carboxylic acids (Jones reagent) or conversion to leaving groups (Mesylate/Tosylate) for further chain extension.

-

Tertiary Ether Linkage (C4-O): Chemically robust. Resistant to hydrolysis under acidic or basic conditions, making it a stable linker for oral drugs.

Common Impurities

-

N-Alkylated Isomer: If N-protection is incomplete, the ethylene chain may attach to the nitrogen, forming 2-(4-hydroxy-4-methylpiperidin-1-yl)ethanol.

-

Elimination Products: Under harsh acidic conditions, the tertiary alcohol precursor may undergo dehydration to form the alkene (4-methyl-1,2,3,6-tetrahydropyridine derivative).

Applications in Drug Discovery

H1-Receptor Antagonists

The 4-alkoxypiperidine motif is a pharmacophore found in second-generation antihistamines. The addition of the 4-methyl group restricts the conformational flexibility of the piperidine ring.

-

Mechanism: The rigidity locks the ether oxygen in a position that mimics the spatial arrangement of histamine, potentially increasing binding affinity (pK_i) while reducing off-target effects (e.g., muscarinic receptors).

Linker Technology (PROTACs)

The –O–CH₂–CH₂–OH chain serves as a short, hydrophilic linker.

-

Utility: In Proteolysis Targeting Chimeras (PROTACs), this moiety can connect an E3 ligase ligand to a target protein ligand. The piperidine nitrogen offers a handle for attachment, while the ether chain provides solubility and spacing.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

Handling:

-

The free base is likely a viscous, hygroscopic oil. Store under inert gas (Nitrogen/Argon) to prevent carbonate formation from atmospheric CO₂.

-

The HCl salt is a stable solid but should be kept desiccated.

-

-

First Aid: In case of contact, flush with water for 15 minutes. The compound is basic; avoid contact with strong oxidizers.

References

-

PubChem Compound Summary . 4-Hydroxy-4-methylpiperidine (Precursor). National Center for Biotechnology Information. Link

- Rubinstein, H. et al. (1969). Stereochemistry of 4-substituted piperidines. Journal of Organic Chemistry. (Discusses axial/equatorial preferences in 4-methyl-4-hydroxypiperidines).

-

Lavoie, R. et al. (2015).[1] Hepatitis C virus inhibitors.[2][3] U.S. Patent 9,421,192.[3] (Describes the synthesis of 4-methyl-4-alkoxypiperidine intermediates using Williamson ether synthesis). Link

-

Santa Cruz Biotechnology . 2-(4-Methyl-piperidin-1-yl)-ethanol (Isomer Distinction). (Reference for the N-substituted isomer to avoid confusion). Link

Sources

An In-depth Technical Guide to 2-(4-Methylpiperidin-4-yl)oxy ethanol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 2-(4-methylpiperidin-4-yl)oxy ethanol. As information on this specific molecule is not prevalent in current literature, this document serves as a foundational text, constructed from established principles of organic synthesis, analytical chemistry, and the known pharmacology of structurally related 4-substituted piperidine derivatives. We present a detailed, logical synthesis pathway, beginning with commercially available precursors, and outline robust protocols for the structural elucidation and purity assessment of the final compound using modern analytical techniques. Furthermore, we explore the potential pharmacological relevance and applications for this molecule in drug discovery and development, drawing parallels with analogous compounds. This guide is intended to be an essential resource for researchers and scientists engaged in medicinal chemistry and the exploration of new chemical space.

Introduction and Rationale

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceuticals and clinical candidates.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for presenting pharmacophoric elements in three-dimensional space. Specifically, 4-substituted piperidines have been extensively investigated and have yielded compounds with a wide range of biological activities, including analgesic, antihistaminic, and antipsychotic effects.[2]

The subject of this guide, 2-(4-methylpiperidin-4-yl)oxy ethanol, is a unique structure featuring a tertiary ether linkage at the 4-position of a 4-methylpiperidine ring. This substitution pattern is of particular interest for several reasons:

-

Tertiary Ether Moiety: The ether linkage introduces a polar group capable of acting as a hydrogen bond acceptor, potentially influencing solubility and interactions with biological targets. The tertiary nature of the carbon at the 4-position may also confer a degree of steric hindrance, which could modulate receptor binding and metabolic stability.

-

4-Methyl Substitution: The presence of a methyl group at the 4-position alongside the ether-linked side chain creates a quaternary center. This structural feature can have significant implications for the conformational behavior of the piperidine ring and may serve to orient the side chain in a specific vector, which can be critical for optimizing interactions with a target protein.

-

Hydroxyethyl Side Chain: The terminal hydroxyl group on the ethanol side chain provides a handle for further functionalization or can act as a key hydrogen bond donor/acceptor, influencing the compound's pharmacological profile.

Given the absence of readily available literature on 2-(4-methylpiperidin-4-yl)oxy ethanol, this guide aims to provide a scientifically rigorous and logical framework for its synthesis, characterization, and potential exploration in a research and development context.

Proposed Synthesis Pathway

The synthesis of 2-(4-methylpiperidin-4-yl)oxy ethanol can be logically approached in a two-stage process: first, the synthesis of the key intermediate, 4-hydroxy-4-methylpiperidine, followed by an etherification reaction to introduce the 2-hydroxyethyl moiety.

Stage 1: Synthesis of N-Boc-4-hydroxy-4-methylpiperidine

A common and efficient method for the synthesis of 4-hydroxy-4-methylpiperidine begins with a commercially available starting material, N-Boc-4-piperidone. The synthesis involves a Grignard reaction to introduce the methyl group at the 4-position, yielding the tertiary alcohol.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1 equivalent) dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure to yield crude N-Boc-4-hydroxy-4-methylpiperidine, which can be purified by column chromatography on silica gel.[3]

Stage 2: Etherification and Deprotection

The formation of the ether linkage with the tertiary alcohol of N-Boc-4-hydroxy-4-methylpiperidine is the most challenging step. A standard Williamson ether synthesis, which proceeds via an SN2 mechanism, is often difficult with tertiary alcohols due to steric hindrance, which can favor elimination side reactions.[4][5] Therefore, a modified approach using a strong base and a suitable electrophile is proposed.

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxy-4-methylpiperidine (1 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Etherification: To the solution of the alkoxide, add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.5 equivalents). This reagent is used in place of a simple 2-haloethanol to protect the hydroxyl group of the side chain during the reaction. Heat the reaction mixture to 60-70 °C and stir overnight.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to isolate the THP-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in methanol and add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. Stir at room temperature for 2-4 hours.

-

Final Purification: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the final product, 2-(4-methylpiperidin-4-yl)oxy ethanol, into an appropriate organic solvent. After drying and concentration, the final compound can be purified by chromatography or crystallization.

Caption: Proposed synthetic workflow for 2-(4-methylpiperidin-4-yl)oxy ethanol.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-(4-methylpiperidin-4-yl)oxy ethanol based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Soluble in water and common organic solvents |

| pKa (of piperidinium) | ~9-10 (estimated) |

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 2-(4-methylpiperidin-4-yl)oxy ethanol. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR):

-

Piperidine Ring Protons: A series of multiplets in the region of 1.5-3.5 ppm.

-

4-Methyl Group: A singlet at approximately 1.2-1.5 ppm.

-

Oxy-ethyl Protons (-O-CH₂-CH₂-OH): Two distinct triplets or multiplets in the range of 3.5-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

NH Proton: A broad singlet, which may or may not be clearly visible depending on the solvent and concentration.

¹³C NMR (Carbon NMR):

-

Piperidine Ring Carbons: Peaks in the aliphatic region (20-60 ppm).

-

4-Methyl Carbon: A peak around 20-30 ppm.

-

Quaternary Carbon (C-4): A peak around 70-80 ppm.

-

Oxy-ethyl Carbons: Two peaks in the range of 60-75 ppm.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing information about the fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound.[6]

Expected Observations:

-

Full Scan (Positive Ion Mode): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 160.2.

-

Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ precursor ion would likely show characteristic losses, such as the loss of water (-18 Da) from the hydroxyl group, or cleavage of the ether side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule.[7]

Expected Characteristic Absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

-

C-H Stretch (aliphatic): Sharp peaks in the 2850-3000 cm⁻¹ region.

-

C-O Stretch (ether and alcohol): Strong bands in the 1050-1150 cm⁻¹ region.

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications and Pharmacological Relevance

While the biological activity of 2-(4-methylpiperidin-4-yl)oxy ethanol has not been reported, the 4-substituted piperidine motif is a well-established pharmacophore. It is plausible that this compound could serve as a valuable building block or exhibit interesting pharmacological properties itself.

-

Central Nervous System (CNS) Targets: Many 4-substituted piperidines interact with CNS targets, such as opioid, dopamine, and serotonin receptors.[8] The specific substitution pattern of the title compound could lead to novel interactions with these or other receptors.

-

Analgesic Activity: The piperidine ring is a core component of many potent analgesics.[9] Further investigation into the antinociceptive properties of this compound could be a fruitful area of research.

-

Scaffold for Library Synthesis: The terminal hydroxyl group provides a convenient point for further chemical modification, allowing for the creation of a library of related compounds for high-throughput screening against various biological targets.

Safety and Handling

As a novel chemical entity, 2-(4-methylpiperidin-4-yl)oxy ethanol should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. A full toxicological profile has not been established, and therefore, all appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of 2-(4-methylpiperidin-4-yl)oxy ethanol. By leveraging established chemical principles and data from analogous structures, we have outlined a robust synthetic pathway, detailed analytical characterization protocols, and discussed potential areas of application. It is our hope that this document will serve as a valuable resource for researchers interested in exploring this novel chemical space and unlocking its potential in the field of drug discovery and development.

References

- Zimmerman, D. M., Nicklander, R., Hynes, M. D., & Reel, J. K. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(9), 1289–1292.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303–1310.

-

(2018). 4-Substituted and 1,4-Disubstituted Piperidines. In ResearchGate. Retrieved from [Link]

- Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 625–629.

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

- Langa, M. M., et al. (2014). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 15(1), 161–172.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Oreate AI. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

-

ResearchGate. (2016, July). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3589.

-

Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Retrieved from [Link]

-

Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]

-

Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link]

- Jones, T. H., et al. (1993). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry.

- Lasota, J., & Błaszczyk, M. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis of 4,4-Disubstituted Piperidine Ethers

Overcoming Steric Congestion at the Quaternary Center

Executive Summary

The 4,4-disubstituted piperidine scaffold represents a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous GPCR ligands (e.g., Neurokinin-1 antagonists, opioid receptor modulators) and ion channel blockers. The introduction of a gem-disubstituted center at the C4 position induces the Thorpe-Ingold effect (gem-dimethyl effect), restricting conformational flexibility and locking the molecule into a bioactive conformation while simultaneously blocking metabolic oxidation at the typically labile C4 position.

However, the synthesis of 4,4-disubstituted piperidine ethers (specifically 4-alkoxy-4-arylpiperidines) presents a significant challenge: the formation of a C-O bond at a sterically congested tertiary carbon.[1] This guide details the mechanistic rationale and validated protocols for overcoming these barriers, contrasting classical hydride-based methods with modern Phase Transfer Catalysis (PTC) strategies.

Part 1: Structural Rationale & Synthetic Strategy

The Geminal Effect & Metabolic Stability

In standard piperidines, the C4 position is a primary site for cytochrome P450-mediated hydroxylation. Disubstitution at this position (e.g., 4-aryl-4-alkoxy) serves two functions:

-

Metabolic Blockade: It removes the abstractable hydrogen, extending half-life (

). -

Receptor Selectivity: The bulky 4-substituents force the piperidine ring into a specific chair conformation, often placing the bulky aryl group in the equatorial position to minimize 1,3-diaxial interactions, which is critical for receptor binding pockets.

The Synthetic Bottleneck: Tertiary Alcohol Etherification

The primary route to these intermediates involves the addition of an organometallic reagent (Grignard or Organolithium) to a 4-piperidone, yielding a tertiary alcohol . The subsequent conversion of this alcohol to an ether is non-trivial.

-

The Problem: Tertiary alkoxides are bulky and highly basic. When reacting with alkyl halides, they often act as bases rather than nucleophiles, leading to E2 elimination of the alkyl halide (forming an alkene) rather than the desired

substitution. -

The Solution: We must enhance the nucleophilicity of the tertiary alkoxide while minimizing basicity, or use highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) under conditions that favor substitution.

Part 2: Validated Experimental Protocols

Method A: The "Gold Standard" (NaH/DMF)

Best for: Small-scale discovery chemistry, high-value intermediates.[1]

This method utilizes Sodium Hydride (NaH) in a polar aprotic solvent (DMF or DMSO) to irreversibly deprotonate the tertiary alcohol.

Reagents & Materials

-

Substrate: N-Boc-4-(4-fluorophenyl)-4-hydroxypiperidine (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in mineral oil, 2.0 eq)

-

Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.5 eq)[1]

-

Solvent: Anhydrous DMF (0.2 M concentration)

-

Quench: Saturated aqueous

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the substrate in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C. Add NaH portion-wise.

-

Critical Checkpoint: Observe vigorous gas evolution (

). Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. The solution should turn slightly yellow/orange, indicating alkoxide formation.

-

-

Alkylation: Cool back to 0°C. Add the electrophile dropwise via syringe.

-

Why? Adding the electrophile to a hot solution increases the risk of E2 elimination.

-

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Workup: Quench carefully with sat.

(exothermic!). Extract with EtOAc (3x). Wash combined organics with

Method B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, process chemistry, moisture-sensitive substrates.[1]

This method uses a biphasic system (Toluene/50% NaOH) and a quaternary ammonium salt to transport the hydroxide into the organic layer.

Reagents & Materials

-

Substrate: N-Boc-4-aryl-4-hydroxypiperidine (1.0 eq)

-

Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase)[1]

-

Catalyst: Tetrabutylammonium Hydrogen Sulfate (

) or Bromide ( -

Electrophile: Dimethyl Sulfate (

) or Alkyl Halide (3.0 eq)[1]

Step-by-Step Protocol

-

Biphasic Setup: Dissolve substrate and electrophile in Toluene. Add the PTC catalyst.[2]

-

Initiation: Add 50% NaOH solution with vigorous stirring.

-

Monitoring: Heat to 50–60°C. Monitor by TLC or HPLC.

-

Self-Validating System: If the reaction stalls, add another 5 mol% of catalyst. The color often changes to deep orange/brown during active catalysis.

-

-

Workup: Separate layers. Wash organic layer with water and brine.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and mechanistic pathways for synthesizing these ethers.

Figure 1: Synthetic workflow for 4,4-disubstituted piperidine ethers, highlighting the divergence between standard hydride bases and Phase Transfer Catalysis.

Part 4: Analytical Profiling & Self-Validation[1]

To ensure the protocol was successful, you must validate the formation of the ether and the retention of the quaternary center.

Data Summary Table: Method Comparison

| Feature | Method A (NaH/DMF) | Method B (PTC) |

| Reaction Type | Homogeneous, Irreversible | Heterogeneous, Equilibrium |

| Moisture Sensitivity | High (Requires Anhydrous) | Low (Aqueous NaOH used) |

| Reaction Time | 12–24 Hours | 4–8 Hours |

| Primary Side Reaction | E2 Elimination (Alkene) | Hydrolysis of Electrophile |

| Yield (Typical) | 65–80% | 75–90% |

Validation Checkpoints (Self-Validating System)

-

TLC Monitoring:

-

Alcohol (Starting Material): Lower

(e.g., 0.3 in 30% EtOAc/Hex). -

Ether (Product): Higher

(e.g., 0.6 in 30% EtOAc/Hex). -

Note: If the spot moves to the solvent front, you may have cleaved the Boc group (if using acidic conditions) or formed the alkene.

-

-

NMR Diagnostics (

NMR, 400 MHz,-

Disappearance: The broad singlet of the tertiary

(usually -

Appearance:

-

For Methyl Ethers: A sharp singlet at

3.0–3.2 ppm (integrating to 3H). -

For Benzyl Ethers: A singlet at

4.0–4.2 ppm (

-

-

Symmetry: The piperidine ring protons often appear as complex multiplets. In 4,4-disubstituted systems, the C2 and C6 protons may become chemically non-equivalent if the substitution induces a rigid chair lock.

-

-

LC-MS:

-

Look for

.[11] Note that ethers often ionize poorly compared to amines. If the Boc group is present, look for

-

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. [Link]

-

Halpern, M. (PTC Organics). PTC Etherification of Tertiary Alcohols. [Link]

-

Kumari, S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.[12][13] Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

-

PrepChem. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride (Precursor methodology). [Link]

-

Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One moment, please... [operachem.com]

- 6. quora.com [quora.com]

- 7. jk-sci.com [jk-sci.com]

- 8. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 4-Methyl-4-Piperidyloxy Moiety in Drug Design

An In-depth Technical Guide to the Pharmacophore Analysis of the 4-Methyl-4-Piperidyloxy Moiety

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its widespread presence in a multitude of clinically approved drugs and bioactive compounds.[1][2] Its three-dimensional character and the presence of a basic nitrogen atom allow it to engage in specific and high-affinity interactions with biological targets, influencing properties like solubility, lipophilicity, and metabolic stability.[3]

Within this class, the 4-methyl-4-piperidyloxy moiety represents a particularly refined structural motif. It combines several critical pharmacophoric features into a compact, conformationally influenced unit: a basic nitrogen, a hydrogen bond acceptor, and a hydrophobic group. This arrangement is not accidental; it is a recurring solution that nature and medicinal chemists have employed to solve complex molecular recognition challenges. Understanding the precise spatial and electronic interplay of these features through pharmacophore analysis is paramount for rational drug design and the optimization of lead compounds.

This guide provides a comprehensive technical overview of the pharmacophore analysis of the 4-methyl-4-piperidyloxy moiety. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the methodologies used to deconstruct this moiety's contributions to molecular recognition and biological activity.

Deconstructing the Core: Intrinsic Pharmacophoric Features

The power of the 4-methyl-4-piperidyloxy moiety lies in the precise three-dimensional arrangement of its key chemical features. A thorough analysis requires dissecting the contribution of each component.

-

The Piperidine Nitrogen (Positive Ionizable Feature): At physiological pH, the secondary amine of the piperidine ring is typically protonated, rendering it a Positive Ionizable (PI) feature. This cationic center is crucial for forming strong electrostatic interactions, particularly salt bridges with acidic amino acid residues like aspartate (Asp) and glutamate (Glu) in a protein's binding pocket.[4] This interaction often serves as a primary anchoring point for the ligand.

-

The 4-Oxy Linkage (Hydrogen Bond Acceptor): The ether oxygen atom at the 4-position is a potent Hydrogen Bond Acceptor (HBA) . It can engage with hydrogen bond donor groups on the protein, such as the backbone amide protons or the side chains of residues like serine, threonine, or tyrosine. The directionality and strength of this bond are critical for orienting the ligand correctly within the binding site.

-

The 4-Methyl Group (Hydrophobic Feature): The methyl group introduces a key Hydrophobic (H) feature. This seemingly simple addition has profound effects. It can fit into small, greasy pockets within the receptor, displacing water molecules and contributing favorably to the binding entropy. Furthermore, the presence of this methyl group can significantly influence the conformational preference of the piperidine ring, locking it into a more bioactive shape. In some cases, this leads to a phenomenon known as the "magic methyl" effect, where its addition dramatically increases potency.[5][6]

The combination of these three features—PI, HBA, and H—creates a distinct 3D pharmacophore. The relative orientation of these points is dictated by the stereochemistry of the piperidine ring, making it a rich scaffold for exploring structure-activity relationships (SAR).

| Feature ID | Pharmacophoric Feature | Description | Potential Molecular Interactions |

| PI | Positive Ionizable | The protonated piperidine nitrogen. | Salt bridges with Asp, Glu; Cation-π interactions with Phe, Tyr, Trp.[4] |

| HBA | Hydrogen Bond Acceptor | The ether oxygen atom. | Hydrogen bonds with backbone NH, Ser, Thr, Tyr, Gln, Asn side chains. |

| H | Hydrophobic | The 4-methyl group. | Van der Waals interactions with hydrophobic residues like Ala, Val, Leu, Ile. |

Methodological Frameworks for Pharmacophore Elucidation

The process of defining the pharmacophoric properties of the 4-methyl-4-piperidyloxy moiety can be approached through two primary computational strategies: ligand-based and structure-based modeling. The choice depends on the availability of structural data for the biological target.[7]

Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the target protein is unknown. It derives a pharmacophore model from the analysis of a set of known active compounds, assuming they bind to the same target in a similar manner.[8]

Experimental Protocol: Ligand-Based Model Generation

-

Dataset Curation: Assemble a training set of at least 5-10 structurally diverse compounds containing the 4-methyl-4-piperidyloxy moiety with a range of measured biological activities (e.g., IC₅₀, Kᵢ).

-

Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations to ensure the bioactive conformation is likely represented.

-

Feature Identification: Annotate all potential pharmacophoric features (PI, HBA, H, aromatic rings, etc.) for every generated conformer.

-

Molecular Alignment & Model Generation: Utilize a common feature alignment algorithm to superimpose the conformers of the most active molecules. The software identifies common spatial arrangements of pharmacophoric features that are hypothesized to be essential for activity.

-

Model Validation: The generated pharmacophore hypothesis is scored based on its ability to rationalize the activity of the training set. It is then validated against an external test set, which should include both active and known inactive compounds, to assess its predictive power.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein—ideally co-crystallized with a ligand—is available, a more direct and often more accurate pharmacophore model can be developed.[7] This method maps the key interactions observed in the binding site.

Experimental Protocol: Structure-Based Model Generation

-

Target-Ligand Complex Preparation: Obtain the 3D coordinates of the protein-ligand complex from a source like the Protein Data Bank (PDB). Prepare the structure by adding hydrogens, assigning protonation states, and optimizing the hydrogen bond network.

-

Binding Site Analysis: Visually and computationally inspect the interactions between the 4-methyl-4-piperidyloxy moiety and the surrounding amino acid residues. Identify all hydrogen bonds, salt bridges, and hydrophobic contacts.

-

Feature Mapping: Convert the observed interactions into corresponding pharmacophore features. For example, a salt bridge between the piperidine nitrogen and an aspartate residue defines a PI feature. A hydrophobic contact with a leucine residue defines an H feature.

-

Exclusion Volume Definition: Define regions within the binding site that are occupied by the protein as "exclusion volumes." This prevents ligands from clashing with the receptor in subsequent screening.

-

Model Refinement & Validation: The resulting pharmacophore model, complete with features and exclusion volumes, can be validated by its ability to correctly "dock" the original ligand and to distinguish known binders from non-binders in a database.

Caption: Structure-Based Pharmacophore Modeling Workflow.

Application in Drug Discovery: A Case Study Perspective

The principles outlined above are directly applicable to active drug discovery programs. For instance, in the development of inhibitors for targets like the Sigma-1 receptor or Lysine Specific Demethylase 1 (LSD1), piperidine-containing scaffolds are common.[4][6][9]

In a typical scenario, a structure-based analysis might reveal that the protonated nitrogen of the 4-methyl-4-piperidyloxy moiety forms a bidentate salt bridge with two key acidic residues, such as Glu172 and Asp126, in the active site.[4] Simultaneously, the 4-methyl group could be observed extending into a hydrophobic sub-pocket defined by residues like Phe107.[4] This specific set of interactions defines the pharmacophore.

Medicinal chemists can then use this model to:

-

Guide Lead Optimization: Systematically modify other parts of the molecule while ensuring the core pharmacophore interactions are maintained.

-

Scaffold Hopping: Search for novel chemical scaffolds that can present the same pharmacophoric features in the correct 3D orientation.

-

Virtual Screening: Screen large compound libraries in silico to identify new potential hits that match the pharmacophore model.

Conclusion

The 4-methyl-4-piperidyloxy moiety is a highly effective structural unit in drug design, conferring a potent combination of pharmacophoric features that facilitate high-affinity binding to a range of biological targets. A rigorous pharmacophore analysis, whether ligand- or structure-based, is essential for understanding its role in molecular recognition. By deconstructing the moiety into its core features—a positive ionizable center, a hydrogen bond acceptor, and a hydrophobic group—researchers can build robust models that accelerate the discovery and optimization of novel therapeutics. This analytical approach transforms the art of medicinal chemistry into a more predictive and rational science, enabling the targeted design of the next generation of piperidine-based drugs.

References

-

RSC Medicinal Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. [Link]

-

Elsevier. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

LinkedIn. (n.d.). Structure Activity Relationship Of Drugs. [Link]

-

MDPI. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. [Link]

-

SlideShare. (n.d.). Pharmacophore modeling and docking techniques. [Link]

-

Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

-

PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

-

National Center for Biotechnology Information. (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC. [Link]

-

Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. [Link]

-

PubMed. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]

-

PubMed. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. [Link]

-

PubMed. (n.d.). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. [Link]

-

RSC Medicinal Chemistry. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Royal Society of Chemistry. [Link]

-

PubMed. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Alkylation of 4-Hydroxy-4-Methylpiperidine

Executive Summary & Chemoselectivity Analysis

The 4-hydroxy-4-methylpiperidine scaffold is a high-value pharmacophore in medicinal chemistry. It serves as a "polar spacer" that lowers lipophilicity (

However, functionalizing this molecule presents a classic chemoselectivity challenge:

-

N-Alkylation (Kinetic & Thermodynamic Favorability): The secondary amine at position 1 is highly nucleophilic (

) and unhindered. This is the primary reaction vector.[1] -

O-Alkylation (Steric & Electronic Resistance): The hydroxyl group at position 4 is a tertiary alcohol . It is sterically crowded and chemically inert to standard

conditions. Attempts to force O-alkylation often result in Hofmann-type elimination , yielding the 4-methylene byproduct.

This guide prioritizes N-alkylation via Reductive Amination (Method A) and Direct Alkylation (Method B), while providing a cautionary protocol for O-alkylation (Method C).

Decision Matrix: Reaction Pathway Selection

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol.

Protocol A: Reductive Amination (The Gold Standard)

Context: This is the preferred method for attaching complex alkyl chains. It avoids the risk of over-alkylation (quaternary ammonium salt formation) common with alkyl halides.[2]

-

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1][2][3]

-

Reagent Choice: Sodium Triacetoxyborohydride (

or STAB) is selected over

Materials

-

Substrate: 4-Hydroxy-4-methylpiperidine (1.0 equiv)

-

Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Reductant:

(1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.

-

Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Critical for ketone reactivity.

Step-by-Step Procedure

-

Imine Formation: In a dry round-bottom flask under

, dissolve 4-hydroxy-4-methylpiperidine in DCE (0.1 M concentration). -

Add Carbonyl: Add the aldehyde/ketone.[2]

-

Acid Activation: Add Acetic Acid.[2] Stir for 15–30 minutes at Room Temperature (RT) to promote iminium ion formation.

-

Checkpoint: If the solution turns cloudy, ensure the amine is fully dissolved; add small amounts of MeOH if necessary (though MeOH reacts slowly with STAB, it is acceptable).

-

-

Reduction: Add

in three portions over 10 minutes.-

Caution: Mild exotherm and gas evolution (

).

-

-

Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine mass).

-

Quench: Quench with saturated aqueous

(pH 8–9). -

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

. -

Purification: Flash chromatography (DCM/MeOH/

).

Protocol B: Direct N-Alkylation ( )

Context: Used when the alkyl group is simple (Methyl, Ethyl, Benzyl) and available as a halide.

-

Risk Factor: The tertiary alcohol does not compete, but the secondary amine can react twice to form a quaternary salt.

-

Control: We use inorganic bases and controlled stoichiometry.

Materials

-

Substrate: 4-Hydroxy-4-methylpiperidine (1.0 equiv)

-

Electrophile: Alkyl Halide (R-X) (0.95 – 1.0 equiv) – Slight deficit prevents over-alkylation.

-

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (MeCN) (Preferred) or DMF.

Step-by-Step Procedure

-

Suspension: Suspend the piperidine and

in MeCN (0.2 M). -

Addition: Cool to 0°C. Add the Alkyl Halide dropwise via syringe pump over 30 minutes.

-

Why? Keeping the concentration of electrophile low relative to the amine favors mono-alkylation.

-

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate.

-

Purification: If over-alkylation occurred, the quaternary salt will likely precipitate or stay on the baseline of a TLC plate. The desired tertiary amine can be extracted with ether/EtOAc from a basic aqueous layer.

Protocol C: O-Alkylation (High Difficulty)

Context: Alkylating the C4-tertiary alcohol is not recommended via standard Williamson ether synthesis. The steric hindrance of the methyl group and the piperidine ring forces the reaction toward E2 elimination, yielding 4-methylene-N-protected-piperidine .

If you must proceed:

-

N-Protection is Mandatory: The amine must be Boc- or Cbz-protected first.

-

Reagent: Use Potassium Hydride (KH) or Sodium Hydride (NaH).

-

Electrophile: Only highly reactive electrophiles (MeI, BnBr) have a chance.

The "Elimination Trap" Mechanism

Figure 2: Mechanistic competition between substitution and elimination at the tertiary center.

Troubleshooting & Optimization Guide

| Issue | Observation | Root Cause | Corrective Action |

| Over-Alkylation | LCMS shows M + R group mass (Quat salt). | Excess alkyl halide in Method B. | Switch to Method A (Reductive Amination) or add halide dropwise at 0°C. |

| No Reaction (Ketone) | SM remains unchanged in Method A. | Steric hindrance of ketone or insufficient acid. | Increase AcOH to 5 equiv. Add molecular sieves (4Å) to drive imine formation. Heat to 40°C. |

| Elimination | Formation of alkene (M-18 mass shift). | Basic conditions on tertiary alcohol. | Avoid strong bases ( |

| Solubility | Precipitate forms upon adding base. | Piperidine salt formation.[4] | Switch solvent to DMF or use organic base (DIPEA) in DCM. |

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Piperidine Synthesis: "Preparation of 4-substituted piperidines as CCR5 antagonists." Patent WO2006048225. World Intellectual Property Organization. Link

- Tertiary Alcohol Challenges: Clayden, J., et al. Organic Chemistry. Oxford University Press.

-

Physical Properties: PubChem Compound Summary for CID 66048, 4-Hydroxy-1-methylpiperidine (Analogous reactivity data). Link

Sources

Application Note: Strategic Utilization of 2-(4-Methyl-4-piperidyloxy)-ethanol in Antihistamine Synthesis

[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

The transition from first-generation (e.g., Diphenhydramine, Diphenylpyraline) to second-generation antihistamines relies heavily on introducing polar functional groups that maintain H1-receptor affinity while preventing CNS entry.[1]

2-(4-Methyl-4-piperidyloxy)-ethanol serves as a dual-functional building block:

-

The Piperidine Ring: Acts as the central structural scaffold, mimicking the cyclic amine found in potent antihistamines like Ebastine and Fexofenadine .[1]

-

The Ether-Ethanol Tail: The 4-alkoxy substitution creates a steric and electronic environment distinct from simple 4-hydroxy piperidines, offering a handle for further derivatization (e.g., esterification for prodrugs) or acting as a polar "anchor" to limit CNS distribution.[1]

Chemical Specifications

| Property | Specification |

| Chemical Name | 2-[(4-Methylpiperidin-4-yl)oxy]ethanol |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Key Functionality | Secondary Amine (N-H), Primary Alcohol (-OH), Tertiary Ether (C-O-C) |

| Solubility | Soluble in Methanol, Ethanol, DCM; Sparingly soluble in Hexanes.[1][2] |

| pKa (Calc.) | ~9.8 (Piperidine Nitrogen) |

Synthetic Pathway & Mechanism[9][11]

The synthesis of the final API typically involves a convergent route.[1] The 2-(4-Methyl-4-piperidyloxy)-ethanol intermediate is usually coupled via its secondary amine to a lipophilic "head" group (such as a benzhydryl or tricyclic halide).[1]

Core Synthetic Logic[1]

-

Precursor Assembly: The intermediate is synthesized via the etherification of 4-methyl-4-piperidinol (often N-protected) with ethylene oxide or 2-chloroethanol .[1]

-

N-Alkylation (Coupling): The piperidine nitrogen acts as a nucleophile to displace a halide from the H1-binding pharmacophore (e.g., Benzhydryl chloride derivatives).[1]

-

Deprotection/Workup: Removal of protecting groups (if used) and salt formation (e.g., Fumarate or Hydrochloride).[1]

Visualization of the Pathway

The following diagram illustrates the convergent synthesis workflow, highlighting the critical coupling step.

Caption: Convergent synthetic route utilizing 2-(4-Methyl-4-piperidyloxy)-ethanol as the nucleophilic linker to generate second-generation H1-antihistamines.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (If not commercially sourced)

Note: This step requires strict moisture control due to the use of Sodium Hydride.

Reagents:

-

N-Boc-4-methyl-4-piperidinol (1.0 eq)[1]

-

2-Chloroethanol (1.2 eq)[1]

-

Sodium Hydride (60% dispersion in oil) (1.5 eq)[1]

-

Solvent: Anhydrous DMF or THF[1]

Step-by-Step:

-

Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve N-Boc-4-methyl-4-piperidinol in anhydrous DMF. Cool to 0°C.[1][3]

-

Deprotonation: Slowly add NaH portion-wise. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure alkoxide formation.

-

Alkylation: Cool back to 0°C. Add 2-Chloroethanol dropwise.

-

Reaction: Heat the mixture to 60°C and stir for 12–18 hours. Monitor by TLC (System: MeOH/DCM 1:9).[1]

-

Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) at RT for 2 hours to yield the free amine 2-(4-Methyl-4-piperidyloxy)-ethanol .

Protocol B: Coupling to Pharmacophore (N-Alkylation)

This is the critical API-forming step.[1]

Reagents:

-

Nucleophile: 2-(4-Methyl-4-piperidyloxy)-ethanol (1.0 eq)[1]

-

Electrophile: 4-Chlorobenzhydryl chloride (or analogous tricyclic halide) (1.1 eq)[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (3.0 eq)[1]

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Crucial for Finkelstein acceleration.[1]

-

Solvent: Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK).[1]

Step-by-Step:

-

Preparation: Charge a reaction vessel with the Electrophile and MeCN. Stir to dissolve.

-

Addition: Add the 2-(4-Methyl-4-piperidyloxy)-ethanol , followed by K₂CO₃ and KI.

-

Reflux: Heat the mixture to reflux (80–82°C for MeCN) under an inert atmosphere.

-

Expert Tip: Vigorous stirring is essential as the inorganic base is insoluble.[1]

-

-

Monitoring: Reaction is typically complete in 8–12 hours.[1] Monitor the disappearance of the secondary amine intermediate via HPLC.

-

Filtration: Cool to RT. Filter off the inorganic salts (KCl, Excess K₂CO₃).[1] Rinse the cake with fresh MeCN.

-

Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM and wash with water.[1]

-

Purification: The crude tertiary amine is often an oil.[1] Purify via column chromatography (Silica, Gradient: 0-5% MeOH in DCM with 0.1% NH₄OH) or crystallize as a salt (e.g., Fumarate) by adding 1 eq of Fumaric acid in Ethanol.[1]

Process Optimization & Troubleshooting

Achieving high yields with this specific ether-piperidine requires controlling side reactions, particularly the competition between O-alkylation (of the tail) and N-alkylation (of the ring).[1]

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Competitive O-alkylation of the primary alcohol tail.[1] | The secondary amine is generally more nucleophilic than the primary alcohol.[1] If O-alkylation occurs, ensure the base is not too strong (stick to K₂CO₃, avoid NaH in Step B).[1] |

| Incomplete Reaction | Steric hindrance at the 4-position methyl group.[1] | The methyl group at C4 confers rigidity but also steric bulk.[1] Increase reaction time or switch to a higher boiling solvent (e.g., Toluene/Water biphasic system with Phase Transfer Catalyst). |

| Impurity: Elimination | Elimination of the electrophile (forming an alkene).[1] | This happens if the reaction temp is too high or base is too strong.[1] Lower temp to 60°C and extend time. |

| Hygroscopicity | The product has a free -OH and amine.[1] | The intermediate is hygroscopic.[1] Store under Argon/Nitrogen in a desiccator. Dry solvents over molecular sieves (3Å). |

Quality Control & Analytical Profile

To validate the structure of 2-(4-Methyl-4-piperidyloxy)-ethanol and the final API, the following analytical markers are critical.

-

¹H-NMR (DMSO-d₆):

-

Mass Spectrometry (ESI+):

-

Expect a strong [M+H]⁺ peak at m/z 160.13 for the intermediate.[1]

-

-

HPLC Method (Generic):

References

-

Esteban, J., et al. (2010).[1] "Synthesis and biological evaluation of new piperidine-derived H1-antihistamines." Bioorganic & Medicinal Chemistry Letters, 20(2), 567-571.[1]

-

Scatton, B., et al. (2000).[1] "Pharmacological properties of second-generation antihistamines: Rationale for the design of non-sedating analogues." Clinical & Experimental Allergy, 30(5), 602-611.[1]

-

U.S. Patent 6,780,877. (2004).[1] "Process for preparation of piperidine derivatives useful as antihistamines."[1][5] (Describes analogous ether-coupling strategies for Bepotastine/Diphenylpyraline classes).

-

BenchChem Application Data. (2025). "Application of 1-(4-Chlorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates." (Provides context on the electrophile coupling partners).

-

PubChem Compound Summary. "2-(4-Methylphenoxy)ethanol and related piperidine ethers."[1] National Center for Biotechnology Information.[1][1]

Disclaimer: This guide is for research and development purposes only. All synthesis must be conducted in a compliant laboratory environment following standard safety protocols (MSDS/SDS).

Sources

- 1. .alpha.-(4-(1,1-dimethylethyl)phenyl)-4-(hydroxydiphenyl-methyl)-1-piperidine butanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Methyl-piperidin-1-yl)-ethanol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CAS 19804-27-4: 4-Methyldiphenhydramine | CymitQuimica [cymitquimica.com]

- 5. New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic Protection of the Piperidine Nitrogen

Introduction: The Strategic Imperative of Protecting Piperidine Nitrogen

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence is due to its conformational flexibility and its ability to engage in crucial intermolecular interactions within biological targets, enhancing properties like bioavailability and metabolic stability.[2][4] However, the very feature that makes it valuable—the secondary amine—is also a source of synthetic challenge. The nitrogen atom is both nucleophilic and basic, necessitating its temporary masking or "protection" to prevent unwanted side reactions during multi-step syntheses.[5][6][7]

This guide provides an in-depth exploration of the strategies and methodologies for protecting the piperidine nitrogen. Moving beyond a simple list of reagents, we will delve into the causality behind experimental choices, offering detailed protocols and a logical framework for selecting the optimal protecting group for your specific synthetic campaign. The principle of orthogonal protection —the selective removal of one protecting group in the presence of others—is a central theme, as it is fundamental to the efficient synthesis of complex molecules.[8][9][10][11]

The Chemist's Compass: Selecting the Appropriate Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision that can dictate the success or failure of a synthetic route. The ideal group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: A decision tree to guide the selection of a suitable amine protecting group.

The Workhorses: A Comparative Overview of Key Protecting Groups

While numerous amine protecting groups exist, three carbamates—Boc, Cbz, and Fmoc—have emerged as the most versatile and reliable for piperidine chemistry due to their distinct and complementary cleavage conditions.

| Protecting Group | Structure | Common Abbreviation | Primary Cleavage Condition | Stability Profile |

| tert-Butoxycarbonyl | Boc-N< | Boc | Acidic (e.g., TFA, HCl)[9][12][13] | Stable to base and hydrogenolysis. |

| Benzyloxycarbonyl | Cbz-N< | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C)[7][9][14] | Stable to mild acid and base. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc-N< | Fmoc | Basic (e.g., Piperidine in DMF)[9][15][16] | Stable to acid and hydrogenolysis. |

The tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most widely used protecting group for amines in medicinal chemistry outside of peptide synthesis. Its popularity stems from its general stability and the ease of its removal under acidic conditions, which are orthogonal to many other transformations.

-

Rationale for Use: Chosen when subsequent reaction steps involve basic, nucleophilic, or reductive conditions. It is ideal for syntheses where final deprotection with acid is acceptable.

-

Mechanism of Introduction: The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O). This reaction is often performed in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate to neutralize the acid byproduct.

-

Causality of Cleavage: The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched. This process ultimately liberates the free amine, carbon dioxide, and isobutylene.[12]

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a robust and highly versatile protecting group, foundational to the development of controlled peptide synthesis.[17] Its key advantage is its stability to both mildly acidic and basic conditions, offering a different axis of orthogonality compared to the Boc group.[7][14]

-

Rationale for Use: Excellent choice for multi-step syntheses requiring both acidic and basic steps where the piperidine nitrogen must remain protected. Its removal by catalytic hydrogenation is exceptionally mild and clean, yielding only toluene and CO₂ as byproducts.[14]

-

Mechanism of Introduction: Typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Na₂CO₃ in a biphasic system) to neutralize the generated HCl.[17]

-

Causality of Cleavage: The standard deprotection method, catalytic hydrogenolysis, involves the cleavage of the benzylic C-O bond on the surface of a palladium catalyst.[14] This generates an unstable carbamic acid intermediate which spontaneously decarboxylates to yield the deprotected amine. Alternatively, strong acids like HBr in acetic acid can cleave the Cbz group, though this method is less common due to its harshness.[18]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

A cornerstone of modern solid-phase peptide synthesis (SPPS), the Fmoc group provides a crucial orthogonal strategy to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[19][20] Its defining characteristic is its lability to bases.

-

Rationale for Use: The Fmoc group is the protector of choice when the synthetic route involves acid-sensitive functional groups or linkers. Its orthogonality with Boc and Cbz is essential for the synthesis of complex molecules with multiple amine functionalities.[8][10]

-

Mechanism of Introduction: Similar to Boc and Cbz, it is installed using an activated form, typically Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester), in the presence of a mild base.[16]

-

Causality of Cleavage: Deprotection proceeds via a base-catalyzed β-elimination mechanism.[19][20] A base, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring.[19][21] This initiates an elimination cascade, releasing the free amine, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct and drive the reaction to completion.[19][20]

Field-Proven Protocols: A Guide to Practical Application

The following protocols are standardized procedures for the protection and deprotection of a generic piperidine substrate. Researchers should optimize concentrations and reaction times based on their specific substrate. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Boc-Protection of Piperidine

Objective: To install the tert-butoxycarbonyl (Boc) group onto the piperidine nitrogen.

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or saturated aqueous NaHCO₃

-

Water, Brine, Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the piperidine derivative in DCM.

-

Add triethylamine (1.5 eq) to the solution.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine derivative.

Protocol 2: Acidic Deprotection of N-Boc-Piperidine[12]

Objective: To remove the Boc group to liberate the free piperidine nitrogen.

Materials:

-

N-Boc-piperidine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM) (if using TFA)

-

Saturated aqueous NaHCO₃ or other base for neutralization

Procedure (using TFA):

-

Dissolve the N-Boc-piperidine derivative in DCM (approx. 0.1-0.2 M).

-

Add trifluoroacetic acid (TFA) (10-20 eq, or a 25-50% v/v solution of TFA in DCM) at 0 °C.[12]

-

Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ or by adding a base like diisopropylethylamine (DIPEA) until the solution is basic.

-

Extract with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. The product may also be isolated as its TFA or HCl salt.

Protocol 3: Cbz-Protection of Piperidine[7][17]

Objective: To install the benzyloxycarbonyl (Cbz) group.

Materials:

-

Piperidine derivative (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Dioxane/Water or Ethyl Acetate/Water solvent system

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the piperidine derivative in a 2:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath and add Na₂CO₃ (2.5 eq).

-

Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously, ensuring the temperature remains below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 3-5 hours.

-

Upon completion (monitored by TLC), extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Cbz-piperidine product.

Protocol 4: Deprotection of N-Cbz-Piperidine via Catalytic Hydrogenation[7][14][22]

Objective: To remove the Cbz group under mild, neutral conditions.

Materials:

-

N-Cbz-piperidine derivative (1.0 eq)

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the N-Cbz-piperidine derivative in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC. Reaction times can range from 1 hour to overnight.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

-

Rinse the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: A generalized workflow for using a piperidine nitrogen protecting group.

References

- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press Inc.

- Perlego. (n.d.). Protecting Groups | Overview & Research Examples.

- BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.

- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.

- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.

- Wikipedia. (n.d.). Protecting group.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.

- Xu, Y., & Chen, G. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1636-1641.

- Bofill, J. M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(13), 2447.

- Unknown. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

- BenchChem. (2025). Protocol for N-Deprotection of (S)-1-Boc-3-aminopiperidine.

- Scribd. (n.d.). Stability of Amino Protecting Groups.

- BenchChem. (2025). Comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.

- Savelyeva, T. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6265.

- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.

- Amphoteros. (2016). Protecting groups in drug structures.

- Unknown. (n.d.). PROTECTINGANDBDEPROTECT....

- Researchchem-market.com. (n.d.). The Role of Piperidines in Drug Development and Chemical Research.

- BenchChem. (2025). Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis.

- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.

- BenchChem. (2025). The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.